4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid
Overview
Description
4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C13H7ClF3NO2. This compound is known for its unique chemical structure, which includes a chloro group at the 4-position, a trifluoromethyl group at the 8-position, and a carboxylic acid group at the 3-position of the quinoline ring. These structural features contribute to its distinct chemical and physical properties, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through cyclization reactions involving aniline derivatives and suitable carbonyl compounds.
Introduction of the Chloro Group: The chloro group at the 4-position can be introduced via chlorination reactions using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the Trifluoromethyl Group: The trifluoromethyl group at the 8-position can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Carboxylation: The carboxylic acid group at the 3-position can be introduced through carboxylation reactions using carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline ring and the carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of materials with specific properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid
- 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Uniqueness
4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chloro and carboxylic acid groups contribute to its reactivity and potential for further functionalization.
Properties
IUPAC Name |
4-chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-8-5-2-1-3-7(11(13,14)15)9(5)16-4-6(8)10(17)18/h1-4H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCLTMODXRUSNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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